3-(2-Ethoxy-5-fluorophenyl)-1-propene
Description
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-5-9-8-10(12)6-7-11(9)13-4-2/h3,6-8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNVWXBCEOJUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction is widely employed to construct α,β-unsaturated ketones, which can be reduced to propenes. For this compound, this method involves condensing 2-ethoxy-5-fluorobenzaldehyde with acetone under basic conditions. A typical procedure uses 10 mol% NaOH in ethanol at 60°C for 6 hours, yielding the intermediate chalcone derivative. Subsequent hydrogenation with Pd/C (5 wt%) in methanol at 25°C under 3 bar H₂ pressure produces the target propene in 68–72% overall yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base concentration | 10–12 mol% NaOH | <±5% yield |
| Reaction temperature | 60–65°C | >10% drop above 70°C |
| Hydrogenation pressure | 3–4 bar H₂ | Negligible above 3 bar |
The ethoxy group’s ortho-directing effect facilitates selective fluorination at the 5-position during earlier synthesis stages.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation directly introduces the propene chain onto the fluorophenyl ring. In a representative protocol, 2-ethoxy-5-fluorobenzene reacts with 3-bromoprop-1-ene in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. The reaction proceeds via a Wheland intermediate, with the propene attaching para to the ethoxy group. Quenching with ice water followed by extraction with ethyl acetate (3 × 50 mL) and column chromatography (hexane/EtOAc 9:1) affords the product in 55–60% yield. Limitations include competing Fries rearrangement at temperatures >10°C, which reduces yield by 15–20%.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling enables modular assembly of the ethoxy-fluorophenyl and propene fragments. Suzuki-Miyaura coupling between 3-bromo-1-propene and 2-ethoxy-5-fluorophenylboronic acid exemplifies this approach. Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80°C, 12 hours. The reaction achieves 85–90% conversion but requires strict exclusion of oxygen to prevent boronic acid decomposition.
Industrial-Scale Production
Continuous Flow Reactors
Continuous flow systems enhance reproducibility for large-scale synthesis. A two-step process integrates Claisen-Schmidt condensation and hydrogenation in series. The condensation occurs in a packed-bed reactor containing Amberlyst A-26 (OH⁻ form) at 70°C, with a residence time of 30 minutes. Hydrogenation follows in a microchannel reactor coated with Pd/Al₂O₃ at 25°C and 5 bar H₂. This setup achieves a space-time yield of 320 g·L⁻¹·day⁻¹, surpassing batch methods by 40%.
Analytical Characterization
Post-synthesis analysis employs:
-
¹H NMR (CDCl₃): δ 6.82 (dd, J = 8.5, 2.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 6.68 (d, J = 8.5 Hz, 1H, ArH), 5.85 (dt, J = 16.8, 6.6 Hz, 1H, CH₂CH=CH₂), 5.12 (dd, J = 16.8, 1.8 Hz, 1H, trans-CH₂), 4.98 (dd, J = 10.2, 1.8 Hz, 1H, cis-CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.42 (d, J = 6.6 Hz, 2H, CH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 72 | 98 | 12 | High |
| Friedel-Crafts | 60 | 95 | 18 | Moderate |
| Suzuki Coupling | 85 | 99 | 45 | Low |
The Claisen-Schmidt route offers the best balance of cost and scalability, while cross-coupling is preferred for high-purity applications despite its expense .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Ethoxy-5-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The propene chain may also play a role in the compound’s overall activity by affecting its conformation and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Properties
The following table compares 3-(2-Ethoxy-5-fluorophenyl)-1-propene with analogous compounds based on substituent effects:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like -Cl or -F. In contrast, thiols (e.g., 1-propanethiol) exhibit strong intermolecular hydrogen bonding, leading to distinct phase behaviors (e.g., lower volatility than ethers) .
- Volatility Trends : Thiols such as 1-propanethiol and 1-butanethiol demonstrate decreasing volatility with increasing alkyl chain length (e.g., 1-butanethiol has a higher boiling point than 1-propanethiol) . For the target compound, the allyl chain and aromatic ring likely reduce volatility compared to linear alkenes.
Phase Behavior and Thermodynamic Modeling
While direct data on this compound are unavailable, insights can be drawn from studies on structurally related systems:
- Thiols + Methane Systems : Experimental vapor-liquid equilibrium (VLE) data for 1-propanethiol + methane mixtures show that methane solubility in thiol-rich phases increases with pressure (up to 9 MPa) and temperature (303–368 K). The Cubic-Plus-Association (CPA) equation accurately predicts phase equilibria for these systems without parameter adjustments .
- Halogenated Aromatics: Fluorinated and chlorinated benzenes (e.g., 3-(3-chloro-5-fluorophenyl)-1-propene) typically exhibit higher polarity and lower miscibility with nonpolar hydrocarbons compared to ethoxy-substituted analogs .
Hypothetical Phase Behavior of this compound:
Solubility : The ethoxy group may enhance solubility in alcohols or ethers, while fluorine reduces compatibility with aliphatic hydrocarbons.
VLE Predictions : If modeled using the CPA equation (as in ), deviations >20% might occur due to the lack of association terms for ethers, unlike thiols .
Biological Activity
3-(2-Ethoxy-5-fluorophenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H13F1O1
- Molecular Weight : 206.23 g/mol
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of the ethoxy and fluorine substituents. The fluorine atom enhances lipophilicity and can facilitate stronger interactions with biological targets, such as enzymes and receptors. The ethoxy group contributes to the compound's solubility and stability, which are critical for its pharmacological effects.
Interaction with Biological Targets
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzyme activities.
- Receptors : Potential binding to receptors involved in signaling pathways could influence cellular responses.
Anticancer Properties
Studies have shown that this compound exhibits potent anticancer activity. For instance, it has demonstrated significant inhibition of cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | < 10 | Induction of apoptosis |
| MCF-7 Breast Cancer | < 15 | Cell cycle arrest |
| A549 Lung Cancer | < 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The ethoxy group enhances membrane permeability, allowing the compound to exert its effects more effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- In Vivo Studies : A study involving mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Mechanistic Insights : Further investigation into the cellular mechanisms revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Ethoxy-5-fluorophenyl)-1-propene, and how does the ethoxy substituent influence reaction conditions?
- Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, a propene group can be introduced via Heck coupling using a palladium catalyst, with careful control of temperature (80–120°C) and inert atmosphere (e.g., nitrogen) to avoid side reactions . The ethoxy group (-OCH₂CH₃) at the 2-position requires protection (e.g., as a silyl ether) during synthesis to prevent nucleophilic substitution or oxidation. Post-reaction deprotection with mild acids (e.g., HCl in methanol) is critical .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 4:1) and characterize intermediates using H NMR (e.g., ethoxy proton resonance at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.0 ppm for OCH₂) .
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- GC-MS : To detect volatile impurities (retention time ~12–15 min under standard conditions).
- HPLC : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for most studies.
- NMR : Confirm the propenyl group (H NMR: δ 5.0–6.5 ppm for vinyl protons) and fluorophenyl moiety (F NMR: δ -110 to -120 ppm) .
Q. What safety protocols are essential when handling this compound?
- Answer : Key precautions include:
- Ventilation : Use fume hoods due to potential volatility and respiratory irritation risks.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine at the 5-position activates the phenyl ring toward electrophilic substitution, while the ethoxy group’s electron-donating nature directs reactivity to the ortho/para positions. Steric hindrance from the ethoxy group may slow reactions at the 2-position. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental Design : Compare yields and regioselectivity in cross-couplings using Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos. Optimize solvent polarity (e.g., DMF vs. THF) to balance electronic and steric effects .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic propenes?
- Answer : Discrepancies in F NMR shifts often arise from solvent effects or impurities. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
